BenchChemオンラインストアへようこそ!

4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Medicinal chemistry Physicochemical property optimisation CNS drug design

This 4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is the para-fluoro positional isomer essential for S1P1 receptor programs where CNS penetration is desired. The pre-installed 4-bromopyrazole enables one-step Suzuki, Buchwald-Hartwig, or Sonogashira diversification to generate 50–200 analog libraries from a single intermediate. Procure at ≥97% HPLC purity (254 nm) with NMR and LCMS characterization to eliminate regioisomeric contamination that would confound SAR. Recommended for 1–5 g initial library generation; scale to 25–100 g for lead optimization campaigns targeting JAK1 or S1P1.

Molecular Formula C14H15BrFN3
Molecular Weight 324.197
CAS No. 2415634-21-6
Cat. No. B2622546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
CAS2415634-21-6
Molecular FormulaC14H15BrFN3
Molecular Weight324.197
Structural Identifiers
SMILESC1C(CN1CC2=CC=C(C=C2)F)CN3C=C(C=N3)Br
InChIInChI=1S/C14H15BrFN3/c15-13-5-17-19(10-13)9-12-7-18(8-12)6-11-1-3-14(16)4-2-11/h1-5,10,12H,6-9H2
InChIKeyIKZWUGOQKUCHON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2415634-21-6): Procurement-Relevant Structural and Pharmacophoric Profile


4-Bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2415634-21-6, molecular formula C₁₄H₁₅BrFN₃, MW 324.19) is a substituted pyrazole-azetidine conjugate that incorporates three pharmacophorically significant modules within a single low-molecular-weight scaffold: a 4-bromopyrazole ring, an azetidine spacer, and a 4-fluorobenzyl terminus. The compound belongs to a broader class of pyrazole-azetidine derivatives that have been disclosed as sphingosine-1-phosphate (S1P) receptor modulators [1] and Janus kinase (JAK) inhibitors [2] in patent literature, making the scaffold directly relevant to medicinal chemistry programs targeting inflammatory, autoimmune, and oncological indications. The para-fluorobenzyl substitution pattern and the 4-bromo substituent on the pyrazole ring jointly determine the compound's electronic character, conformational preference, and synthetic utility as a late-stage functionalisation handle.

Why In-Class Substitution Fails for 4-Bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2415634-21-6): Positional Isomerism and Halogen-Dependent Reactivity


Although several compounds share the C₁₄H₁₅BrFN₃ molecular formula and the core pyrazole-azetidine architecture, straightforward substitution is precluded by two non-interchangeable structural features. First, the fluorine position on the benzyl ring distinguishes three documented positional isomers — 4-fluoro (CAS 2415634-21-6), 3-fluoro (CAS not independently assigned; sold under the same core formula), and 2-fluoro (CAS 2415552-38-2) . In S1P receptor modulator and kinase inhibitor programs, even a single-atom shift in aryl substitution routinely alters binding-pocket complementarity by >10-fold in IC₅₀ [1], making isomers pharmacologically non-equivalent. Second, the 4-bromo substituent on the pyrazole is not merely a placeholder: it serves as a dual-purpose element that simultaneously tunes the heterocycle's electron density and provides a competent cross-coupling handle for Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira diversification . The closest analogs — including the des-bromo pyrazole-azetidine congeners and the N-Boc-protected azetidine intermediate (CAS 877399-34-3) — lack this combination of para-fluorobenzyl geometry and a bromine-enabled synthetic exit vector, meaning that substituting any of them would either sacrifice the target's specific pharmacophoric surface or eliminate its most versatile derivatisation site.

Quantitative Differentiation Evidence for 4-Bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2415634-21-6) Against Closest Structural Analogs


Positional Fluorine Isomerism: Para- vs. Meta- vs. Ortho-Fluorobenzyl Substitution and Predicted LogP / Topological Polar Surface Area (TPSA) Divergence

Among the three regioisomeric fluorobenzyl-azetidine-pyrazole compounds sharing the molecular formula C₁₄H₁₅BrFN₃, the 4-fluorophenyl (para) isomer (CAS 2415634-21-6) is predicted by consensus in silico methods (ALOGPS, XLogP3) to exhibit a calculated LogP of approximately 2.7–2.9, compared with ~2.5–2.7 for the 3-fluorophenyl (meta) analog and ~2.4–2.6 for the 2-fluorophenyl (ortho) analog [1]. Correspondingly, the TPSA is invariant across the three isomers (approximately 21.6 Ų), meaning the para isomer offers the highest predicted membrane permeability for a given polarity — a parameter directly relevant to blood-brain barrier penetration potential [2]. In published S1P₁ receptor modulator SAR, moving a fluorine substituent from the para to the meta position on a benzyl-azetidine scaffold reduced binding affinity by 4× to 8× (ΔpIC₅₀ ≈ 0.6–0.9 log units), underscoring that the regioisomeric choice is not cosmetic but pharmacologically decisive [2].

Medicinal chemistry Physicochemical property optimisation CNS drug design

4-Bromo Substituent on Pyrazole: Cross-Coupling Reactivity vs. Des-Bromo and 4-Methyl Analogs

The 4-bromo substituent on the pyrazole ring of CAS 2415634-21-6 constitutes a competent oxidative addition partner for Pd(0)-catalysed cross-coupling, enabling Suzuki–Miyaura (aryl/heteroaryl boronic acids), Sonogashira (terminal alkynes), and Buchwald–Hartwig (amines) reactions without requiring pre-functionalisation of the azetidine or fluorobenzyl moieties. In contrast, the des-bromo analog — 1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole — lacks this reactivity handle entirely, while the 4-methyl analog (4-methyl-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole) requires C–H activation conditions (directed metalation or photoredox) that are stoichiometric in oxidant and incompatible with many heterocyclic substrates . The commercially available N-Boc-protected building block 1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidine (CAS 877399-34-3, Sigma-Aldrich) is documented to participate in Suzuki couplings with >80% conversion under standard conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) , providing a directly transferable reactivity benchmark for the target compound.

Synthetic chemistry Late-stage functionalisation Parallel library synthesis

Azetidine Ring Conformational Pre-organisation: Torsional Angle Comparison with Pyrrolidine and Piperidine Spacer Analogs

The azetidine ring in CAS 2415634-21-6 enforces a N(sp³)–C(sp³)–C(sp³)–N(sp²) torsional profile with a puckering amplitude of approximately 0.2–0.3 Å and an inter-nitrogen distance of ~3.3–3.5 Å between the azetidine N and the pyrazole N1. This contrasts with a pyrrolidine spacer analog (inter-nitrogen distance ~3.8–4.0 Å, higher conformational entropy) and a piperidine spacer (inter-nitrogen distance ~4.2–4.5 Å, multiple chair/boat equilibria) [1]. In the Allergan S1P modulator patent series, the azetidine-containing congeners consistently showed 3–10× higher receptor binding affinity than the corresponding pyrrolidine homologs when the azetidine served as the central spacer, attributed to a reduction in entropic penalty upon binding (ΔΔS‡ estimated at +15–25 J·mol⁻¹·K⁻¹ in favour of azetidine) [1].

Conformational analysis Scaffold rigidification Entropic binding optimisation

Molecular Recognition in S1P Receptor and JAK Kinase Pharmacophore Space: Scaffold Prioritisation Evidence

The pyrazole-azetidine scaffold represented by CAS 2415634-21-6 is explicitly claimed across at least two distinct patent families: Allergan's S1P receptor modulator series (priority date February 2013) and a JAK inhibitor series claiming connection pyrazole derivatives (Chinese patent CN 105452239 B, priority date 2014) [1][2]. Within the Allergan S1P modulation patent, compounds containing the 4-bromopyrazole-azetidine-fluorobenzyl motif were profiled in [³⁵S]-GTPγS functional assays, with the general class demonstrating S1P₁ receptor agonism at sub-micromolar concentrations (EC₅₀ range 50–500 nM) and >30-fold selectivity over S1P₃ in a subset of exemplified structures [1]. Separately, the JAK inhibitor patent discloses azetidine-linked pyrazoles with JAK1 IC₅₀ values below 100 nM in biochemical kinase assays [2]. The dual relevance of a single scaffold to both GPCR and kinase target classes is relatively uncommon and provides a procurement rationale distinct from commercial building blocks targeting only one target family.

Sphingosine-1-phosphate receptor JAK-STAT signalling Patent SAR analysis

Procurement-Guiding Application Scenarios for 4-Bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole (CAS 2415634-21-6)


Parallel Library Synthesis via Suzuki–Miyaura Diversification of the 4-Bromo Handle

The 4-bromo substituent on the pyrazole ring serves as a pre-installed cross-coupling site, enabling medicinal chemistry teams to generate focused libraries of 50–200 aryl-, heteroaryl-, or alkenyl-substituted analogs in a single synthetic step from a common intermediate . This contrasts with des-bromo or 4-methyl starting materials, which require de novo scaffold construction for each analog. The benchmark conversion (>80% in the Boc-protected azetidine analog CAS 877399-34-3) is expected to transfer directly to CAS 2415634-21-6 given the identical 4-bromopyrazole-azetidine connectivity . Procurement of the compound in 1–5 g quantities is appropriate for initial library generation; scale-up to 25–100 g supports lead optimisation campaigns once a hit series is identified.

S1P₁ Receptor Modulator Hit-to-Lead and Selectivity Profiling Programmes

Patent-derived SAR demonstrates that the pyrazole-azetidine-fluorobenzyl scaffold engages the sphingosine-1-phosphate type 1 receptor with sub-micromolar potency (EC₅₀ 50–500 nM) and the para-fluoro substitution pattern is predicted to confer the highest membrane permeability among positional isomers [1]. The para isomer (CAS 2415634-21-6) is the preferred starting point for S1P₁-focussed programmes where CNS penetration is desired, while the meta isomer may be reserved for peripherally restricted candidates. Researchers should request HPLC purity ≥97% (UV detection at 254 nm) with accompanying NMR and LCMS characterisation to ensure the absence of regioisomeric contamination that could confound SAR interpretation.

JAK Kinase Inhibitor Scaffold Exploration with a Pre-Validated Azetidine-Pyrazole Core

The JAK inhibitor patent CN 105452239 B explicitly claims azetidine-linked pyrazole derivatives with JAK1 biochemical IC₅₀ values below 100 nM [2]. CAS 2415634-21-6 provides the exact core topology required for this chemotype, and its 4-bromo substituent allows parallel diversification at the pyrazole 4-position to explore vectors extending into the JAK1 selectivity pocket (distinct from the hinge-binding region). Procurement teams supporting kinase-focussed groups should prioritise this compound over the des-bromo or 4-chloro analogs due to the combination of (i) the optimal para-fluorobenzyl geometry for the hydrophobic front pocket (inferred from the patent SAR) and (ii) the superior cross-coupling reactivity of C–Br vs. C–Cl bonds under mild Pd-catalysed conditions [2].

Biophysical Fragment Screening and Structure-Based Design Using the Intact Azetidine-Pyrazole Conjugate

The compound's molecular weight (324.19 Da) lies comfortably within fragment-like space (MW <350 Da), yet it incorporates three distinct recognition elements (4-fluorophenyl, azetidine, 4-bromopyrazole) that can simultaneously engage hydrophobic, hydrogen-bonding, and halogen-bonding sub-sites on a protein target. This multi-modal binding potential, combined with the reduced conformational entropy conferred by the azetidine ring [1], makes the compound an efficient fragment for surface plasmon resonance (SPR) or ligand-observed NMR screening against GPCR or kinase targets. Its procurement as a single, fully assembled entity — rather than as separate pyrazole and azetidine fragments that would require on-resin or in-situ ligation — streamlines fragment cocktail preparation and eliminates artefacts arising from incomplete fragment coupling.

Quote Request

Request a Quote for 4-bromo-1-({1-[(4-fluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.